3-bromo-4aH-1,6-naphthyridin-5-one
Description
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromo-4aH-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4,6H |
InChI Key |
ROLHJXXIGLWCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(C=C(C=N2)Br)C(=O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4aH-1,6-naphthyridin-5-one typically involves the bromination of 1,6-naphthyridin-5-one. One common method is the reaction of 1,6-naphthyridin-5-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of 3-bromo-4aH-1,6-naphthyridin-5-one may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4aH-1,6-naphthyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthyridines can be formed.
Oxidation Products: The major product is 3-bromo-1,6-naphthyridine-5-carboxylic acid.
Reduction Products: The major product is 3-bromo-1,6-naphthyridin-5-ol.
Scientific Research Applications
3-bromo-4aH-1,6-naphthyridin-5-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4aH-1,6-naphthyridin-5-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Bromo-7,8-dihydro-6H-1,6-naphthyridin-5-one
- CAS No.: 301666-81-9
- Molecular Formula : C₈H₇BrN₂O
- Molecular Weight : 227.06 g/mol
- Structure : Features a bicyclic naphthyridine core with a bromine substituent at position 3 and a ketone group at position 3. The 7,8-dihydro backbone indicates partial saturation, distinguishing it from fully aromatic derivatives .
Synthesis and Applications :
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors (e.g., c-Met inhibitors) and brominated heterocycles. Its bromine atom enables cross-coupling reactions for further functionalization .
Comparison with Structural Analogues
Positional Isomers and Halogenated Derivatives
a. 8-Bromo-1,6-naphthyridin-5(6H)-one
- CAS No.: 155057-97-9
- Formula : C₈H₅BrN₂O
- Key Differences: Bromine at position 8 instead of 3. The fully aromatic structure (vs.
b. 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one
Substituent-Modified Analogues
a. 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine
- CAS No.: 1383468-70-9
- Formula : C₁₀H₁₀BrN₂O
b. 3-Bromo-1,6-naphthyridin-5-amine
Functional Group Variations
a. 3-Amino-1,6-naphthyridin-5(6H)-one
- CAS No.: 1260671-38-2
- Formula : C₈H₇N₃O
- Key Differences: Bromine replaced by an amino group, increasing basicity and enabling protonation at physiological pH. This modification is critical in designing pH-sensitive prodrugs .
b. 8-Bromo-6-methyl-5,6-dihydro-1,6-naphthyridin-5-one
Electronic and Steric Effects
- Bromine Position : Position 3 bromine (parent compound) vs. 8 (analogue) affects electronic distribution. The 3-bromo derivative shows stronger inductive effects, polarizing the naphthyridine core for nucleophilic attack .
- Trifluoromethyl vs. Methoxy : Trifluoromethyl groups enhance electron deficiency, favoring interactions with hydrophobic enzyme pockets, while methoxy groups improve solubility but may reduce potency .
Pharmacological Relevance
- c-Met Kinase Inhibition: Derivatives like AMG 337 (5EYD PDB entry) highlight the importance of brominated naphthyridinones in stabilizing inhibitor-protein interactions. The parent compound’s dihydro structure may reduce binding affinity compared to fully aromatic analogues .
- Tankyrase Inhibitors: Analogues with amino or methyl groups (e.g., 3-amino derivatives) demonstrate tailored hydrogen-bonding networks critical for selective inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
